[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide
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Overview
Description
[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide: is a metabolite of the carcinogenic compound N-(2-carboxyethyl)-2’-deoxyguanosine (CEdG). This compound is formed in the liver and excreted in urine, making it a potential biomarker for exposure to CEdG. Its unique structure and properties make it suitable for various applications in scientific research, including drug delivery systems, biomaterial synthesis, and diagnostic tools.
Preparation Methods
The synthetic routes and reaction conditions for [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide are not widely documented in publicly available sources. . Industrial production methods likely involve multi-step organic synthesis processes, but specific details are proprietary to manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions can occur where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- Used as a reference material in analytical chemistry for the detection and quantification of CEdG exposure.
Biology:
- Serves as a biomarker for studying the metabolic pathways of carcinogenic compounds in biological systems.
Medicine:
- Potential applications in drug delivery systems due to its ability to conjugate with glucuronic acid, enhancing solubility and excretion.
Industry:
- Utilized in the synthesis of biomaterials and diagnostic tools due to its unique chemical properties.
Mechanism of Action
The mechanism by which [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide exerts its effects involves its formation as a metabolite of CEdG in the liver. It is then excreted in urine, making it a useful biomarker for monitoring exposure to carcinogenic compounds. The molecular targets and pathways involved include the enzymatic processes in the liver that convert CEdG to its glucuronide conjugate.
Comparison with Similar Compounds
N-(2-Carboxyethyl)-2’-deoxyguanosine (CEdG): The parent compound from which [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide is derived.
Glucuronides of other carcinogenic metabolites: Similar compounds that undergo glucuronidation in the liver and are excreted in urine.
Uniqueness:
- This compound is unique due to its specific structure and formation pathway, making it a distinct biomarker for CEdG exposure.
Properties
Molecular Formula |
C22H28O12 |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
(2S,3S,5R,6S)-6-[2-(5-carboxy-2-ethylpentoxy)carbonylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H28O12/c1-2-11(6-5-9-14(23)24)10-32-20(30)12-7-3-4-8-13(12)21(31)34-22-17(27)15(25)16(26)18(33-22)19(28)29/h3-4,7-8,11,15-18,22,25-27H,2,5-6,9-10H2,1H3,(H,23,24)(H,28,29)/t11?,15?,16-,17+,18-,22-/m0/s1 |
InChI Key |
JAKPCOPXGPWMAW-XBLXXUSVSA-N |
Isomeric SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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